![molecular formula C10H12N2 B12831240 2,4,7-Trimethylpyrrolo[1,2-a]pyrimidine](/img/structure/B12831240.png)
2,4,7-Trimethylpyrrolo[1,2-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,7-Trimethylpyrrolo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its fused ring structure, which includes a pyrrole ring and a pyrimidine ring. The presence of three methyl groups at positions 2, 4, and 7 of the pyrrolo[1,2-a]pyrimidine structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trimethylpyrrolo[1,2-a]pyrimidine typically involves the condensation of 2-amino-3-cyanopyrroles with acetylacetone. The reaction is carried out under reflux conditions in solvents such as dioxane, pyridine, or acetic acid. The yields of the product can vary depending on the solvent and temperature conditions, with higher yields observed when the reaction is conducted at elevated temperatures (100-120°C) in acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,7-Trimethylpyrrolo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrolo[1,2-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrrolo[1,2-a]pyrimidines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,4,7-Trimethylpyrrolo[1,2-a]pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Industry: It is used in the synthesis of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2,4,7-Trimethylpyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydro-2,4,5-trimethylpyrrolo[1,2-c]pyrimidine: This compound has a similar fused ring structure but differs in the position and number of methyl groups.
Pyrrolo[2,3-d]pyrimidine: Another related compound with a different ring fusion pattern and substitution.
Uniqueness
2,4,7-Trimethylpyrrolo[1,2-a]pyrimidine is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. The presence of methyl groups at positions 2, 4, and 7 enhances its stability and makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C10H12N2 |
|---|---|
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
2,4,7-trimethylpyrrolo[1,2-a]pyrimidine |
InChI |
InChI=1S/C10H12N2/c1-7-4-10-11-8(2)5-9(3)12(10)6-7/h4-6H,1-3H3 |
Clé InChI |
LTSRMFCFATXECO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=CC(=CN12)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


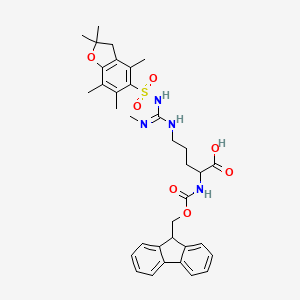
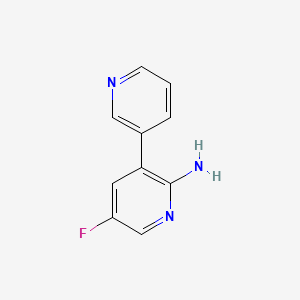
![2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate](/img/structure/B12831190.png)
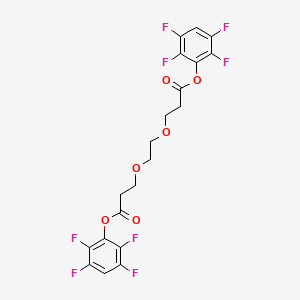
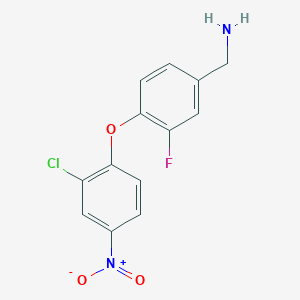

![N-[5-Chloro-6-Methyl-2-(4-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine](/img/structure/B12831228.png)

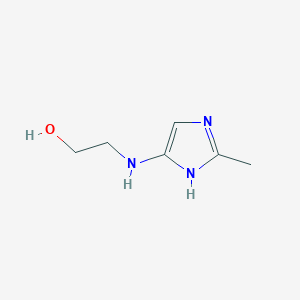


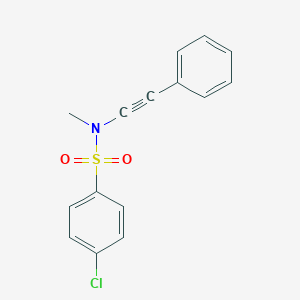
![2-Methyl-3-(4-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12831248.png)
![({[(2-Chloro-2-oxoethyl)thio]methyl}thio)acetyl chloride](/img/structure/B12831253.png)
